![molecular formula C15H22ClNO2 B4925049 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine, also known as CM, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine-based compounds and has been found to possess potential therapeutic properties.
作用机制
The mechanism of action of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
One major advantage of using 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine in lab experiments is its potential therapeutic properties. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to exhibit anticancer and neuroprotective effects, which make it a promising candidate for drug development. However, one major limitation of using 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine. One direction is to explore its potential therapeutic properties against other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate the structure-activity relationship of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine may improve its pharmacokinetic properties and expand its potential therapeutic applications.
Conclusion:
In conclusion, 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is a chemical compound that has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticancer and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is a promising candidate for drug development and has the potential to contribute to the development of new therapies for various diseases.
合成方法
The synthesis of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with 3-chloropropylmorpholine in the presence of a strong base. The reaction proceeds via an SN2 mechanism, resulting in the formation of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine as a white solid with a melting point of 78-79°C.
科学研究应用
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potential therapeutic properties against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has also been found to possess neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-12-10-14(16)11-13(2)15(12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVOTRYLENDHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

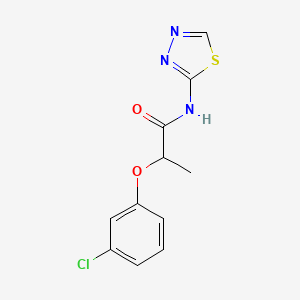
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)
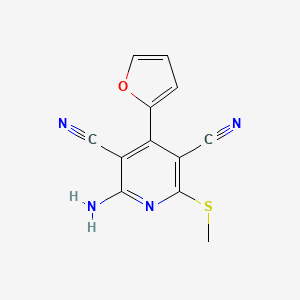

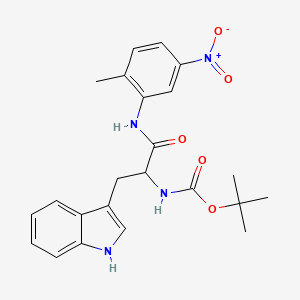
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)
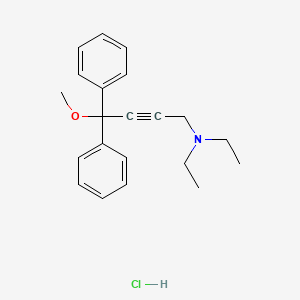
![N-methyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4925031.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4925039.png)
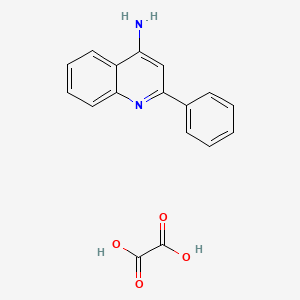
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)